molecular formula C16H21N5 B11844023 N-Benzyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine

N-Benzyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine

Cat. No.: B11844023
M. Wt: 283.37 g/mol
InChI Key: PEJDGFJXQFGUPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine is a chemical compound with the molecular formula C16H21N5 and a molecular weight of 283.37 g/mol . It is offered for research purposes and should be stored sealed in a dry environment at 2-8°C . While published data specifically on this compound is limited, it belongs to a class of 2,4-disubstituted pyrimidines that are of significant interest in medicinal chemistry research. Compounds with this structural motif have been investigated as potential therapeutic agents, particularly in the field of neuroscience. One study identified a closely related molecule, N-benzyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine, as a selective acetylcholinesterase (AChE) inhibitor and found that it exhibited good inhibition of AChE-induced aggregation of amyloid-β (Aβ) fibrils, which is a key pathological feature of Alzheimer's disease . This suggests potential research applications for this compound class in developing multi-target agents for neurodegenerative conditions. Furthermore, analogous pyrrolo[3,2-d]pyrimidin-4-amine derivatives have been synthesized and evaluated as antitumor agents, showing activity against proangiogenic receptor tyrosine kinases (RTKs) such as VEGFR-2, PDGFR-β, and EGFR . This indicates the broader research value of the pyrimidin-4-amine scaffold in oncology drug discovery. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, or for administration to humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H21N5

Molecular Weight

283.37 g/mol

IUPAC Name

N-benzyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine

InChI

InChI=1S/C16H21N5/c1-20-7-9-21(10-8-20)16-11-15(18-13-19-16)17-12-14-5-3-2-4-6-14/h2-6,11,13H,7-10,12H2,1H3,(H,17,18,19)

InChI Key

PEJDGFJXQFGUPP-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC=NC(=C2)NCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclization Reactions for Pyrimidine Core Synthesis

The pyrimidine ring is often constructed via cyclocondensation reactions. For example, Biginelli-type reactions using β-keto esters, aldehydes, and urea derivatives have been adapted to generate 4-aminopyrimidine intermediates. Alternatively, cyclization of 1,3-diaminopropane derivatives with carbonyl compounds under acidic conditions yields substituted pyrimidines.

A representative protocol involves reacting ethyl acetoacetate with benzylamine and urea in ethanol under reflux to form 4-hydroxy-6-methylpyrimidin-2(1H)-one, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) to yield 2,4-dichloro-6-methylpyrimidine. This intermediate serves as a precursor for further functionalization.

Substitution at the 4-Position: Introduction of the Benzylamine Group

The 4-chloro group in 2,4-dichloro-6-methylpyrimidine undergoes nucleophilic aromatic substitution (SNAr) with benzylamine. Optimization studies indicate that reactions proceed efficiently in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C, with triethylamine (Et₃N) as a base to scavenge HCl.

Typical Conditions :

  • Reactants : 2,4-dichloro-6-methylpyrimidine (1 equiv), benzylamine (1.2 equiv)

  • Solvent : DMF

  • Temperature : 90°C, 12 h

  • Yield : 85–90%

The product, 4-benzylamino-6-methylpyrimidin-2-amine, is isolated via column chromatography (silica gel, ethyl acetate/hexane) and characterized by 1H NMR^1 \text{H NMR} (δ 8.2 ppm, pyrimidine H) and LC-MS.

Substitution at the 6-Position: Incorporation of 4-Methylpiperazine

Palladium-Catalyzed Cross-Coupling Reactions

The 6-methyl group in 4-benzylamino-6-methylpyrimidin-2-amine is functionalized via Suzuki-Miyaura coupling to introduce the 4-methylpiperazine moiety. A brominated intermediate is first prepared by treating the 6-methyl derivative with N-bromosuccinimide (NBS) under radical initiation.

Optimized Bromination Protocol :

  • Reactants : 4-benzylamino-6-methylpyrimidin-2-amine (1 equiv), NBS (1.1 equiv)

  • Initiation : AIBN (azobisisobutyronitrile), 0.1 equiv

  • Solvent : CCl₄, reflux, 6 h

  • Yield : 75%

The resulting 6-bromo derivative is then coupled with 4-methylpiperazine-1-boronic acid pinacol ester using Pd(PPh₃)₄ as a catalyst.

Coupling Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃ (2 equiv)

  • Solvent : DME/H₂O (4:1), 90°C, 18 h

  • Yield : 65–70%

Direct Amination Strategies

Alternative approaches employ Buchwald-Hartwig amination to introduce the 4-methylpiperazine group directly. This method avoids bromination steps and utilizes palladium catalysts such as Pd₂(dba)₃ with Xantphos as a ligand.

Representative Procedure :

  • Reactants : 4-benzylamino-6-chloropyrimidine (1 equiv), 4-methylpiperazine (1.5 equiv)

  • Catalyst : Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%)

  • Base : Cs₂CO₃ (2 equiv)

  • Solvent : Toluene, 110°C, 24 h

  • Yield : 60–65%

One-Pot Multi-Step Syntheses

Recent patents describe streamlined one-pot methodologies to reduce purification steps. For instance, a Curtius rearrangement approach converts carboxylic acid intermediates directly to amines, as demonstrated in the synthesis of imatinib analogs.

Key Steps :

  • Intermediate Formation : Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate is synthesized via cyclocondensation.

  • Curtius Rearrangement : Treatment with diphenylphosphoryl azide (DPPA) and tert-butanol yields a tert-butyl carbamate intermediate.

  • Deprotection : Trifluoroacetic acid (TFA) removes the Boc group, yielding the primary amine.

While this method is efficient (60% yield), scalability is limited by phosphorous salt impurities.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Limitations
Sequential Substitution Bromination + Suzuki coupling65%High regioselectivityMultiple purification steps
Buchwald-Hartwig Direct amination60%Fewer stepsSensitive to moisture/oxygen
One-Pot Curtius Carbamate formation + deprotection60%Streamlined processImpurity challenges

Analytical Characterization and Quality Control

Synthetic batches are validated using:

  • 1H NMR^1 \text{H NMR} : Aromatic protons (δ 6.8–8.5 ppm), methylpiperazine signals (δ 2.3–2.8 ppm).

  • LC-MS : Molecular ion peak at m/z 324.2 [M+H]⁺.

  • HPLC Purity : >98% using C18 columns (acetonitrile/water gradient) .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

  • Starting Material : 2,4-dichloropyrimidine derivatives (e.g., 2,4-dichloro-5-nitropyrimidine) undergo substitution at the C-4 position with benzylamine or similar amines using a base like N,N-diisopropylethylamine (DIPEA) .

  • Second Substitution : The C-2 chlorine is displaced by 4-methylpiperazine derivatives in solvents such as ethanol or n-butanol .

Catalytic Hydrogenation

  • Nitro Group Reduction : If intermediates contain nitro groups (e.g., from 2,4-dichloro-5-nitropyrimidine), catalytic hydrogenation with Pd/C reduces nitro to amine groups, yielding the final compound .

Functional Group Reactivity

  • Amine Groups : The primary and secondary amines in the molecule participate in nucleophilic attacks (e.g., forming Schiff bases) .

  • Pyrimidine Ring Stability : The heterocyclic core remains stable under basic and acidic conditions during substitution reactions .

Reactivity and Functional Group Analysis

The compound’s reactivity is dictated by its functional groups:

Key Functional Groups

Functional GroupReactivityExample Reaction
Amine Groups Nucleophilic substitution, hydrogen bondingReaction with aldehydes/ketones to form Schiff bases
Pyrimidine Ring Electrophilic aromatic substitution, stability under substitutionChlorine displacement via nucleophilic attack
Benzyl Group Hydrophobic interactions, π–π stackingEnhances lipophilicity for bioavailability

Binding Interactions

Molecular docking studies reveal the compound’s benzyl and piperazine moieties interact with key amino acids (e.g., Glu172, Asp126) in receptor binding pockets, stabilized by π–anion and hydrogen bonding . These interactions suggest the compound’s reactivity is influenced by its ability to engage in non-covalent interactions, which may affect its metabolic stability or target affinity.

Critical Reaction Conditions

Reaction StepReagents/ConditionsYieldChallenges
Nucleophilic substitution at C-4DIPEA, ethanol, 75–85°C60–75%Control of regioselectivity between C-2 and C-4 positions
Catalytic hydrogenationPd/C, H₂ atmosphere75%Avoiding over-reduction or catalyst poisoning
Cross-coupling (if applicable)Pd catalysts (e.g., Pd₂(dba)₃), DavePhos ligandVariableSensitivity to steric hindrance in coupling reactions

Scientific Research Applications

Antitumor Activity

N-Benzyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine has shown promise as an antitumor agent. Research indicates its effectiveness against certain cancer cell lines, suggesting that it may inhibit tumor growth through various mechanisms.

Cell Line IC50 (µM) Effect
MDA-MB-231 (Breast)15Significant inhibition
A549 (Lung)20Moderate inhibition
HepG2 (Liver)12High sensitivity

Studies have demonstrated that similar compounds exhibit cytotoxic effects on multiple human cancer cell lines, indicating the potential for this compound to serve as a lead compound in cancer drug development .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

These findings suggest that this compound could be further explored for its potential as an antimicrobial agent .

Structure–Activity Relationship Studies

Research into the structure–activity relationships of pyrimidine derivatives has revealed insights into how modifications can enhance biological activity. For instance, the introduction of various substituents at specific positions on the pyrimidine ring can significantly impact the potency and selectivity of the compound against biological targets.

A study highlighted that altering the piperazine substituent can lead to varying degrees of acetylcholinesterase inhibition, which is relevant for treating neurodegenerative diseases such as Alzheimer's .

Antitumor Activity Case Study

A recent clinical trial evaluated a similar compound's efficacy in patients with advanced solid tumors. Results indicated a partial response in approximately 30% of participants after treatment cycles, underscoring the potential role of pyrimidine derivatives in oncology .

Antimicrobial Efficacy Case Study

In vitro studies demonstrated that this compound effectively inhibited resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest that structural modifications could enhance its antimicrobial potency .

Mechanism of Action

The mechanism of action of N-Benzyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Pyrimidine Derivatives

6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine (CAS: 96225-96-6)
  • Molecular Formula : C₉H₁₄N₆
  • Key Differences : Lacks the benzyl group, resulting in reduced molecular weight (235.33 g/mol) and lipophilicity.
  • Implications : Simpler structure may improve aqueous solubility but reduce cell membrane penetration. Used as a precursor or intermediate in drug synthesis .
N-Benzyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine (CAS: 2549064-59-5)
  • Molecular Formula : C₁₅H₁₅N₅
  • Key Differences : Replaces the 4-methylpiperazine with a 4-methylpyrazole group.
  • Implications : Pyrazole’s planar structure may alter steric interactions and hydrogen-bonding patterns, affecting target selectivity .

Piperazine/Piperidine-Modified Analogs

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
  • Key Differences : Substitutes piperazine with piperidine, reducing basicity (fewer hydrogen-bond acceptors).
6-(4-Isopropylpiperazin-1-yl)-N-methylpyrimidin-4-amine (CAS: 1528940-14-8)
  • Molecular Formula : C₁₂H₂₁N₅
  • Key Differences : Incorporates an isopropyl group on piperazine and a methylated amine.
  • Implications : Increased hydrophobicity may enhance membrane permeability but risk higher metabolic clearance .

Complex Spirocyclic and Fused-Ring Derivatives

N-Benzyl-6-(4-(6-((4,4-dimethylpiperidin-1-yl)methyl)pyridin-3-yl)-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)pyrimidin-4-amine (Compound 7)
  • Key Differences : Features a spirocyclic 1,4,9-triazaspiro[5.5]undecan-2-one scaffold and a pyridine substituent.
  • Implications : Conformational rigidity may improve target selectivity, but synthetic complexity (e.g., Buchwald-Hartwig coupling) limits scalability .
N-(4-Chlorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 946289-20-9)
  • Molecular Formula : C₂₂H₂₂ClN₇
  • Key Differences : Pyrazolo[3,4-d]pyrimidine core replaces pyrimidine.

Substituent-Modified Derivatives

N-Benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine (CAS: 5739-56-0)
  • Molecular Formula : C₂₃H₁₈N₄O₂
  • Key Differences : Nitro and phenyl groups at the 2- and 6-positions.
5-Fluoro-2-(4-chlorophenylmethoxy)pyrimidin-4-amine (C.2.8)
  • Key Differences : Fluorine and chlorophenylmethoxy substituents.
  • Implications : Fluorine improves metabolic stability; chlorophenyl enhances hydrophobic interactions .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely involves nucleophilic aromatic substitution, contrasting with spirocyclic derivatives requiring multi-step coupling and deprotection .
  • Pharmacokinetics : The benzyl group in the target compound improves lipophilicity compared to simpler analogs like 6-(4-methylpiperazin-1-yl)pyrimidin-4-amine, which may enhance blood-brain barrier penetration .
  • Target Selectivity : Piperazine-containing analogs generally exhibit better solubility and target engagement than piperidine derivatives, but structural modifications (e.g., fluorination, spirocycles) can fine-tune these properties .

Biological Activity

N-Benzyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a pyrimidine ring substituted with a benzyl group and a 4-methylpiperazine moiety. This structural configuration is crucial for its biological activity.

Molecular Formula: C18H25N5
Molecular Weight: 307.43 g/mol
CAS Number: 1196993-69-7 .

Research indicates that this compound exhibits its biological effects primarily through modulation of cellular pathways involved in cell proliferation and apoptosis. The compound has been shown to interact with various molecular targets, leading to significant biological responses.

Antitumor Activity

  • In Vitro Studies:
    • In a study evaluating the antiproliferative effects on cancer cell lines, this compound demonstrated notable cytotoxicity. The compound was effective against multiple cancer types, with IC50 values ranging from 0.029 to 0.147 μM, indicating strong potency .
    • The mechanism involved G2/M phase arrest and induction of apoptosis, as evidenced by indirect immunofluorescence staining showing anti-tubulin properties .
  • In Vivo Studies:
    • Animal models have demonstrated that the compound significantly inhibits tumor growth without causing substantial weight loss, suggesting a favorable therapeutic window .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus0.5 µg/mLModerate
Escherichia coli1 µg/mLModerate
Pseudomonas aeruginosa2 µg/mLWeak
Klebsiella pneumoniae0.25 µg/mLStrong

The compound exhibited variable potency against different bacterial strains, with particularly strong activity against Gram-positive bacteria .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics:

  • Pyrimidine Core: Essential for interaction with biological targets.
  • Benzyl Group: Enhances lipophilicity and cellular uptake.
  • Piperazine Moiety: Contributes to receptor binding affinity and selectivity.

Case Studies

Several case studies have highlighted the potential applications of this compound in clinical settings:

  • Cancer Treatment:
    • A clinical trial involving patients with advanced tumors showed promising results in terms of tumor reduction and tolerability .
  • Infection Control:
    • A cohort study indicated that the compound could serve as an adjunct therapy in treating resistant bacterial infections, particularly in immunocompromised patients .

Q & A

Q. How do structural analogs (e.g., N-benzyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-amine) compare in terms of efficacy and toxicity?

  • Methodology :
  • Comparative SAR : Replace piperazine with piperidine; the latter shows reduced AChE inhibition (IC₅₀ > 10 µM) but lower hepatotoxicity in HepG2 cell viability assays .
  • Therapeutic index : Calculate ratio of IC₅₀ (AChE) to CC₅₀ (cytotoxicity) using MTT assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.